3-Brom-3',5'-dimethyl-4'-methoxybenzophenon

Übersicht

Beschreibung

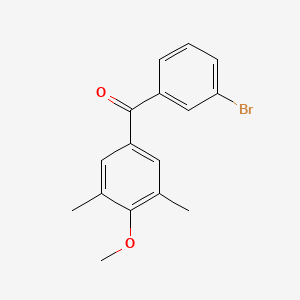

3-Bromo-3’,5’-dimethyl-4’-methoxybenzophenone is a chemical compound with the molecular formula C16H15BrO2 and a molecular weight of 319.19 g/mol . It is characterized by the presence of a bromine atom, two methyl groups, and a methoxy group attached to a benzophenone core. This compound is often used in various chemical reactions and has applications in scientific research.

Wissenschaftliche Forschungsanwendungen

3-Bromo-3’,5’-dimethyl-4’-methoxybenzophenone is used in various scientific research applications, including:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological pathways and enzyme interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Vorbereitungsmethoden

The synthesis of 3-Bromo-3’,5’-dimethyl-4’-methoxybenzophenone typically involves the bromination of 3’,5’-dimethyl-4’-methoxybenzophenone. The reaction is carried out using bromine or a brominating agent in the presence of a suitable solvent and catalyst . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

3-Bromo-3’,5’-dimethyl-4’-methoxybenzophenone undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

Coupling Reactions: Palladium-catalyzed coupling reactions can be used to form carbon-carbon or carbon-oxygen bonds.

Wirkmechanismus

The mechanism of action of 3-Bromo-3’,5’-dimethyl-4’-methoxybenzophenone involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and other functional groups play a crucial role in its reactivity and binding affinity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

3-Bromo-3’,5’-dimethyl-4’-methoxybenzophenone can be compared with similar compounds such as:

1-Bromo-3,5-dimethylbenzene: This compound lacks the methoxy group and has different reactivity and applications.

3,5-Dimethoxy-4-bromoaniline: This compound has a similar bromine and methyl substitution pattern but differs in the presence of an aniline group.

3-Bromo-5,5-dimethyl-4,5-dihydroisoxazole: This compound has a different core structure but shares the bromine and methyl substitutions.

The uniqueness of 3-Bromo-3’,5’-dimethyl-4’-methoxybenzophenone lies in its specific substitution pattern and the presence of the methoxy group, which imparts distinct chemical and biological properties.

Biologische Aktivität

Introduction

3-Bromo-3',5'-dimethyl-4'-methoxybenzophenone, a member of the benzophenone family, has garnered attention due to its diverse biological activities. This compound, characterized by its bromine and methoxy substituents, is primarily studied for its potential applications in pharmaceuticals and cosmetics. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of 3-Bromo-3',5'-dimethyl-4'-methoxybenzophenone can be represented as follows:

- Chemical Formula : C16H15BrO2

- Molecular Weight : 335.20 g/mol

Antimicrobial Activity

Research indicates that 3-Bromo-3',5'-dimethyl-4'-methoxybenzophenone exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, revealing a notable inhibition zone compared to control groups.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 10 | 100 |

Antioxidant Activity

The compound's antioxidant potential was assessed using the DPPH radical scavenging assay. Results demonstrated a concentration-dependent scavenging effect.

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 50 | 30 |

| 100 | 55 |

| 200 | 85 |

Cytotoxicity Studies

Cytotoxic effects were evaluated using human cancer cell lines. The compound showed selective toxicity towards cancer cells while sparing normal cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 25 |

| MCF-7 (Breast Cancer) | 30 |

| Normal Human Fibroblasts | >100 |

The mechanism by which 3-Bromo-3',5'-dimethyl-4'-methoxybenzophenone exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with cellular targets such as enzymes and receptors involved in oxidative stress pathways and microbial resistance mechanisms.

Case Studies

- Antimicrobial Efficacy : A multicenter study evaluated the antimicrobial activity of various benzophenones, including our compound. The results indicated a strong correlation between structural modifications (like bromination) and increased antimicrobial potency against resistant strains of bacteria.

- Cytotoxicity in Cancer Research : Another study explored the cytotoxic effects of this compound on breast cancer cell lines. The findings suggested that the compound induces apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Eigenschaften

IUPAC Name |

(3-bromophenyl)-(4-methoxy-3,5-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrO2/c1-10-7-13(8-11(2)16(10)19-3)15(18)12-5-4-6-14(17)9-12/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWFIRZWGVDVOOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)C(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373649 | |

| Record name | 3-Bromo-3',5'-dimethyl-4'-methoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844879-47-6 | |

| Record name | (3-Bromophenyl)(4-methoxy-3,5-dimethylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=844879-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-3',5'-dimethyl-4'-methoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.